Escin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Anti-edematous Effects

Escin's ability to reduce inflammation and edema (fluid buildup) is thought to be linked to its effects on blood vessel permeability. Studies suggest that escin may help to stabilize blood vessel walls and reduce leakage of fluids into surrounding tissues []. This mechanism is being explored in the context of various conditions, including:

- Chronic venous insufficiency (CVI): CVI is a condition characterized by poor blood circulation in the legs. Escin is being investigated as a potential treatment for symptoms of CVI, such as leg swelling and pain [].

- Lymphedema: Lymphedema is a condition caused by a buildup of fluid in the body's lymphatic system. Escin's potential to reduce edema is being explored as a treatment option for lymphedema [].

Venotonic Effects

Escin may also have venotonic effects, meaning it may help to improve the tone and function of veins. This is thought to be due to its ability to stimulate the production of substances that help to constrict veins and improve blood flow []. Research is ongoing to explore the potential benefits of escin for conditions such as CVI.

Additional Research Areas

In addition to the areas mentioned above, escin is also being investigated for its potential effects in other areas, including:

- Skin health: Escin's anti-inflammatory properties are being explored for their potential benefits in improving skin conditions such as eczema and psoriasis.

- Cancer: Some studies suggest that escin may have anti-cancer properties, but more research is needed in this area.

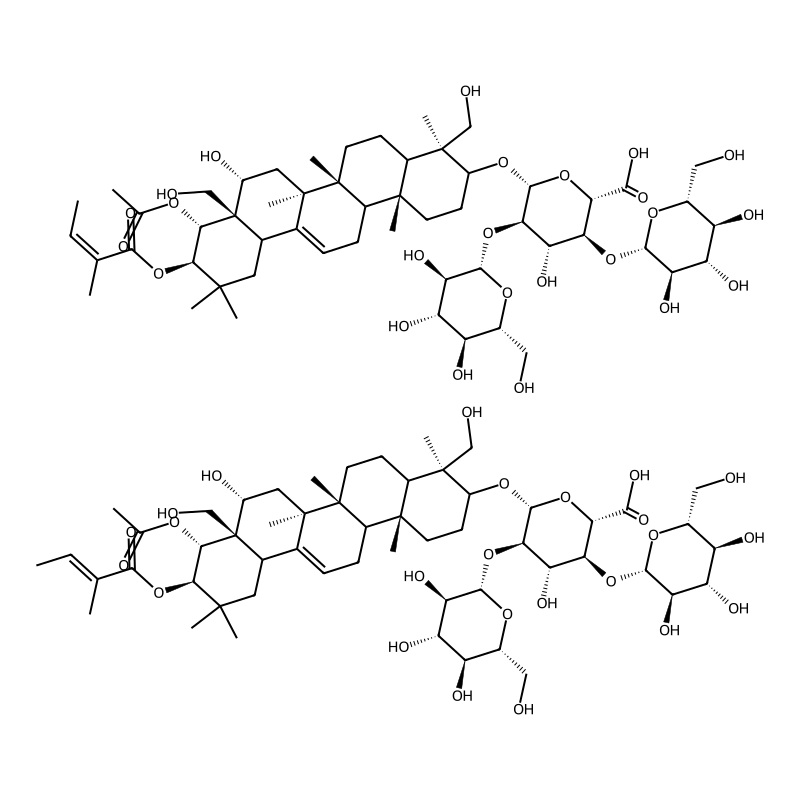

Escin is a natural mixture of triterpenoid saponins primarily derived from the seeds of the horse chestnut tree, Aesculus hippocastanum. It consists mainly of two isoforms, alpha-escin and beta-escin, with beta-escin being the most studied due to its significant pharmacological effects. The molecular formula of escin is , and its molecular weight is approximately 1131.27 g/mol. The structure of escin features a triterpenoid aglycone backbone attached to a trisaccharide moiety, which includes glucose, xylose, and galactose, with various organic acids esterified to its structure .

Escin's mechanism of action is still being elucidated, but it appears to work through various pathways []. Here are some proposed mechanisms:

- Increased Venous Tone: Escin may improve vein function by stimulating the production of nitric oxide, a vasodilator (relaxes blood vessels) []. However, some studies suggest it might actually have a vasoconstrictive (narrows blood vessels) effect [].

- Reduced Inflammation: Escin's anti-inflammatory properties may be due to its ability to inhibit the activity of enzymes involved in the inflammatory process [].

- Improved Lymphatic Drainage: Escin might enhance the drainage of excess fluid from tissues, reducing swelling [].

Escin is generally considered safe when used at recommended doses []. However, high doses may cause gastrointestinal side effects like nausea, vomiting, and diarrhea []. It can also interact with certain medications, so consulting a healthcare professional before use is crucial [].

Note:

- The information on Escin's mechanism of action is based on ongoing research, and the exact mechanisms are not fully understood.

- More studies are needed to confirm the efficacy and safety of Escin for various conditions.

Escin exhibits a wide range of biological activities:

- Anti-inflammatory Effects: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Venotonic Properties: Escin promotes venous drainage and alleviates tissue edema, making it beneficial for conditions like chronic venous insufficiency .

- Glucocorticoid-like Activity: Research indicates that escin may mimic glucocorticoids in its mechanism of action without the associated adverse effects typically seen with glucocorticoid therapy .

- Anti-allergic Effects: Beta-escin has been shown to significantly reduce allergic reactions in animal models by inhibiting mediator release from mast cells .

The synthesis of escin typically involves extraction from horse chestnut seeds using solvents like methanol and water. The extraction process is followed by purification steps to isolate the active components. A notable method includes controlled degradation to produce a mixture of sapogenins from escin through hydrolysis . Additionally, advancements in production technology have allowed for the transformation of crystalline escin into an amorphous form to enhance its solubility for oral administration .

Escin has various applications in medicine and cosmetics:

- Pharmaceuticals: It is used in formulations for treating venous disorders, edema, and inflammation. Its glucocorticoid-like activity makes it suitable for managing conditions requiring anti-inflammatory treatment without severe side effects .

- Cosmetics: Due to its anti-inflammatory properties, escin is also incorporated into skincare products aimed at reducing puffiness and improving skin tone.

- Dietary Supplements: Escin is included in dietary supplements targeting vascular health and circulation improvement.

Studies have shown that escin interacts with various biological systems:

- In vitro studies indicate that escin can modulate endothelial cell function under hypoxic conditions by preventing cytoskeletal disruption and maintaining cell adhesion integrity .

- Escin's ability to inhibit phospholipase A2 activity suggests potential interactions with lipid signaling pathways involved in inflammation .

- Its effects on neutrophil adhesion highlight its role in regulating immune responses during allergic reactions .

Escin shares structural and functional similarities with other saponins but is unique due to its specific biological activities. Here are some comparable compounds:

| Compound | Source | Key Characteristics |

|---|---|---|

| Ginsenosides | Panax ginseng | Known for neuroprotective and anti-fatigue effects. |

| Quillaja saponins | Quillaja saponaria | Used as emulsifiers; exhibit cytotoxic properties against cancer cells. |

| Diosgenin | Dioscorea species | A precursor for steroid synthesis; exhibits anti-inflammatory properties. |

Escin's distinctiveness lies in its effective venotonic properties combined with glucocorticoid-like activity without significant side effects, making it particularly valuable in clinical applications compared to these other compounds .

Escin demonstrates remarkable capacity to modulate the canonical Wnt/β-catenin signaling pathway through direct interaction with frizzled receptors and downstream effector molecules. The compound functions as a natural agonist of this critical developmental pathway, specifically targeting glycogen synthase kinase-3β protein expression through enhanced proteasomal degradation mechanisms. In cultured human dermal papilla cells, escin treatment results in substantial increases in β-catenin and lymphoid enhancer-binding factor 1 expression, accompanied by pronounced accumulation of nuclear β-catenin.

The mechanism underlying escin's Wnt pathway activation involves dramatic reduction of glycogen synthase kinase-3β protein levels, a key regulatory component that normally prevents β-catenin stabilization. When cells are treated with the proteasome inhibitor MG-132, glycogen synthase kinase-3β protein levels are completely restored, confirming that escin facilitates proteasomal degradation rather than inhibiting protein synthesis. Furthermore, treatment with secreted frizzled-related proteins 1 and 2 significantly attenuates escin's activity in Wnt reporter assays, providing evidence for direct interactions with frizzled receptors.

Conversely, escin also demonstrates inhibitory effects on Wnt/β-catenin signaling in specific cellular contexts, particularly in cholangiocarcinoma cells where pathway hyperactivation contributes to multidrug resistance. In these malignant cells, escin induces glycogen synthase kinase-3β phosphorylation at tyrosine-216 and dephosphorylation at serine-9, resulting in β-catenin phosphorylation and subsequent degradation. This dual regulatory capacity suggests that escin functions as a pathway modulator rather than a simple activator or inhibitor.

Table 1: Escin's Effects on Wnt/β-Catenin Pathway Components

The temporal dynamics of escin's Wnt pathway modulation reveal rapid onset of molecular changes, with detectable alterations in protein expression occurring within hours of treatment initiation. This rapid response suggests direct molecular interactions rather than transcriptional regulation as the primary mechanism of action.

Inhibition of Nuclear Factor Kappa B-Mediated Inflammatory Cascades

Escin exerts profound anti-inflammatory effects through comprehensive inhibition of nuclear factor kappa B activation and its downstream signaling cascades. The compound specifically targets the inhibitor of kappa B kinase complex, preventing phosphorylation and degradation of inhibitor of kappa B alpha, thereby maintaining nuclear factor kappa B sequestration in the cytoplasm. This mechanism effectively blocks nuclear translocation of the p65 subunit and subsequent transcriptional activation of pro-inflammatory genes.

Immunocytochemical analyses demonstrate that escin treatment prevents tumor necrosis factor alpha-induced translocation of p65 to the nucleus in pancreatic cancer cells, with p65 remaining predominantly cytoplasmic following escin exposure. Enzyme-linked immunosorbent assay measurements confirm significant reduction in nuclear p65 activity, although some residual activation persists, suggesting that escin's suppressive effects may be concentration-dependent rather than absolute.

The molecular specificity of escin's nuclear factor kappa B inhibition extends to upstream kinase regulation, where the compound directly interferes with inhibitor of kappa B kinase complex activation. Western blot analyses reveal that escin treatment substantially reduces tumor necrosis factor alpha-induced phosphorylation of both total p65 and phosphorylated p65 in both cytoplasmic and nuclear compartments. This dual compartmental effect ensures comprehensive pathway suppression.

Table 2: Nuclear Factor Kappa B Pathway Targets of Escin

Downstream consequences of nuclear factor kappa B inhibition include significant reductions in pro-inflammatory cytokine production, particularly interleukin-8 and vascular endothelial growth factor. Real-time quantitative polymerase chain reaction analyses demonstrate substantial decreases in messenger ribonucleic acid expression levels of these factors following escin treatment, confirming transcriptional-level regulation.

The temporal pattern of nuclear factor kappa B inhibition reveals rapid onset within minutes of escin exposure, with maximal suppression achieved within 2 hours of treatment. This rapid kinetics suggests direct protein-protein interactions rather than gene expression changes as the primary mechanism.

Regulation of Mitogen-Activated Protein Kinase Signaling Networks

Escin demonstrates complex regulatory effects on mitogen-activated protein kinase signaling networks, with pathway-specific and context-dependent modulation patterns. The compound particularly targets p38 mitogen-activated protein kinase and extracellular signal-regulated kinase pathways, inducing both activation and inhibition depending on cellular context and pathological conditions.

In osteosarcoma cells, escin treatment results in robust activation of p38 mitogen-activated protein kinase and reactive oxygen species generation, leading to coordinated induction of autophagy and apoptosis. The activation of p38 mitogen-activated protein kinase occurs rapidly following escin exposure and demonstrates dose-dependent characteristics. Pharmacological inhibition of p38 mitogen-activated protein kinase partially attenuates both autophagy and apoptosis triggered by escin, while reactive oxygen species scavenging shows greater inhibitory effects.

Conversely, in hepatic injury models, escin demonstrates protective effects through inhibition of extracellular signal-regulated kinase phosphorylation and activation. Following acetaminophen-induced hepatotoxicity, escin treatment dose-dependently reduces hepatic extracellular signal-regulated kinase phosphorylation while showing no significant effects on c-Jun N-terminal kinase or p38 mitogen-activated protein kinase expression. This selective inhibition correlates with reduced inflammatory cytokine production and hepatocyte protection.

Table 3: Mitogen-Activated Protein Kinase Pathway Modulation by Escin

Network pharmacology analyses identify additional mitogen-activated protein kinase targets including mitogen-activated protein kinase 1, matrix metalloproteinase-9, prostaglandin G/H synthase 2, and sarcoma kinase as core targets for escin's neuroprotective effects. Molecular docking and dynamics simulations confirm strong binding affinity between escin and these target proteins, with stable interactions maintained over 50 nanosecond simulation periods.

The regulatory complexity extends to glucocorticoid receptor-dependent modulation of p38 mitogen-activated protein kinase signaling in cerebral ischemia models. Escin upregulates glucocorticoid receptor expression while simultaneously downregulating phosphorylated p38 mitogen-activated protein kinase, creating a coordinated anti-inflammatory response. This glucocorticoid receptor-dependent mechanism can be blocked by the antagonist RU486, confirming the importance of steroid receptor signaling in escin's effects.

Interaction With Sterol Biosynthesis Pathways in Eukaryotic Systems

Escin demonstrates profound interactions with cellular sterol biosynthesis and homeostasis pathways, particularly through direct molecular interactions with membrane sterols and modulation of cholesterol synthesis machinery. These interactions represent a fundamental mechanism underlying many of escin's biological effects, as membrane sterol composition directly influences cellular signaling and protein function.

In endothelial cells, escin treatment potently induces cholesterol synthesis, which is rapidly followed by marked disruption of actin cytoskeletal organization. This temporal sequence suggests that escin-induced alterations in cholesterol homeostasis directly contribute to cytoskeletal reorganization and subsequent changes in cell morphology and function. The compound's ability to interfere with cell membranes has been recognized as one of its most characteristic features, with membrane cholesterol loss identified as a key event leading to biological activity.

Studies using Saccharomyces cerevisiae provide compelling evidence for direct sterol interactions, demonstrating that yeast strains lacking the sterol C-5 desaturase enzyme encoded by the ERG3 gene exhibit striking enhanced tolerance to escin treatment. Transcriptome analyses and sterol pre-mixing experiments support the hypothesis that escin interacts directly with ergosterol but demonstrates reduced affinity for the altered sterols present in erg3-deficient strains. This differential binding affinity suggests specific molecular recognition patterns between escin and sterol structures.

Table 4: Sterol Pathway Interactions and Cellular Responses

The mechanistic basis for escin's sterol interactions involves saponin-dependent membrane pore formation and cholesterol extraction, leading to perturbation of membrane integrity. While these interactions can contribute to cytotoxicity at higher concentrations, the pharmacological properties of escin at therapeutic concentrations are not primarily related to reduced cell viability. Instead, sublethal sterol interactions appear to modulate membrane-associated signaling processes and protein function.

The specificity of escin's sterol interactions extends beyond simple membrane disruption to include selective recognition of sterol structures and targeted modulation of biosynthetic pathways. This specificity suggests that escin may function as a molecular probe for sterol-dependent cellular processes and could potentially be engineered for enhanced selectivity through structural modifications.

Apoptosis Induction Through Caspase-Dependent Pathways

Escin induces apoptotic cell death through well-characterized caspase-dependent pathways, with particular emphasis on mitochondrial-mediated mechanisms and downstream effector activation. The compound demonstrates potent pro-apoptotic activity across diverse cancer cell types, including hepatocellular carcinoma, osteosarcoma, leukemia, and multiple myeloma cells.

In hepatocellular carcinoma cells, escin treatment results in significant concentration- and time-dependent growth inhibition accompanied by cell cycle checkpoint arrest and caspase-independent apoptosis induction. Pulse-field gel electrophoresis and Western blot analyses reveal disruption of G1/S phase cell cycle progression and activation of apoptotic machinery independent of classical caspase activation. This suggests multiple parallel pathways contributing to cell death induction.

Osteosarcoma cell studies provide detailed mechanistic insights into escin's caspase-dependent apoptotic mechanisms. Treatment with escin substantially increases expression of cleaved caspase-3, caspase-7, caspase-8, caspase-9, and poly(adenosine diphosphate-ribose) polymerase, with fold increases ranging from 1.2 to 3.2 times control levels depending on cell line and caspase species. These increases demonstrate comprehensive activation of both intrinsic and extrinsic apoptotic pathways.

Table 5: Caspase Activation Patterns Following Escin Treatment

Mitochondrial pathway regulation involves modulation of Bcl-2 family proteins, with escin treatment upregulating pro-apoptotic Bax expression while downregulating anti-apoptotic Bcl-2 and Bcl-xL proteins. In HOS cells, Bax expression increases 1.46-fold while Bcl-xL and Bcl-2 expression decreases by 63% and 39% respectively. These coordinated changes in Bcl-2 family protein expression promote mitochondrial outer membrane permeabilization and cytochrome c release.

The integration of apoptotic signaling with autophagy pathways represents a unique feature of escin's mechanism of action. Escin simultaneously induces autophagy with elevated LC3, ATG5, ATG12, and Beclin expression alongside autophagosome formation. Importantly, inhibition of escin-induced autophagy actually promotes apoptosis, suggesting that autophagy may serve as a protective mechanism against escin-induced cell death.

Escin demonstrates significant anti-inflammatory efficacy in experimental models of neuropathic pain through multiple molecular mechanisms. Research utilizing chronic constriction injury models has established that escin effectively modulates key inflammatory pathways associated with neuropathic pain development [4] [5]. The compound exerts its neuroprotective effects by targeting critical inflammatory mediators including tumor necrosis factor alpha, interleukin one beta, and toll-like receptor four signaling cascades [4] [6].

Network pharmacology analysis has identified four core molecular targets through which escin mediates its anti-neuropathic pain effects: SRC proto-oncogene, matrix metallopeptidase nine, prostaglandin-endoperoxide synthase two, and mitogen-activated protein kinase one [7] [5]. These targets collectively modulate neuroinflammatory responses and contribute to pain sensitization mechanisms [7] [8]. Molecular docking studies have confirmed strong binding affinity between escin and these target proteins, with binding energies ranging from negative eight point seven to negative eight point eight kilocalories per mole [8].

The therapeutic mechanism involves suppression of the toll-like receptor four and nuclear factor kappa B signaling pathway, resulting in decreased expression of glial fibrillary acidic protein and nerve growth factor [4]. Additionally, escin treatment leads to significant reduction in pro-inflammatory cytokine levels, particularly tumor necrosis factor alpha and interleukin one beta, in dorsal root ganglion tissue [4]. Recent investigations have revealed that sodium aescinate, a derivative of escin, alleviates neuropathic pain through suppression of O-GlcNAc-transferase-induced O-GlcNAcylation modification [6].

Table 1: Anti-inflammatory Efficacy in Neuropathic Pain Paradigms

| Study | Model | Dose/Concentration | Key Targets | Pain Reduction | Inflammatory Markers |

|---|---|---|---|---|---|

| Wu et al. 2021 | Chronic Constriction Injury | 7, 14, 28 mg/kg | TLR4, NF-κB, TNF-α, IL-1β | Thermal threshold increased | TNF-α↓, IL-1β↓, GFAP↓, NGF↓ |

| Li et al. 2023 | Network Pharmacology | In silico analysis | SRC, MMP9, PTGS2, MAPK1 | Network analysis prediction | TNF pathway modulation |

| Zhang et al. 2024 | Sodium Aescinate | 10 mg/kg | OGT, TLR3, p38MAPK | Mechanical allodynia reduced | Microglia activation↓ |

Antiviral Activity Against Enveloped RNA Viruses

Escin demonstrates broad-spectrum antiviral activity against multiple enveloped RNA viruses through direct virucidal effects and interference with viral replication cycles [15] [16] [17]. The compound exhibits particularly potent activity against coronaviruses, including severe acute respiratory syndrome coronavirus two and canine coronavirus, with effective concentrations ranging from one point three to three micrograms per milliliter [15] [18].

Time-of-addition assays have revealed that escin interferes with early stages of viral infection, particularly viral entry and internalization processes [15] [19] [18]. The antiviral mechanism involves blockade of viral internalization rather than binding inhibition, suggesting interference with membrane fusion processes [15] [18]. Escin treatment significantly reduces viral RNA levels, protein expression, and progeny yield in infected cell cultures [19] [20].

Against Zika virus, escin demonstrates exceptional efficacy with nearly ninety-eight percent reduction in viral RNA levels at thirty micromolar concentration [19] [20]. The compound exhibits antiviral activity against all four dengue virus serotypes, indicating broad-spectrum efficacy within the flavivirus genus [19] [20]. Respiratory syncytial virus studies have confirmed virucidal activity with effective concentrations of fourteen point five micrograms per milliliter [17] [21].

The virucidal activity requires higher concentrations compared to antiviral effects, suggesting dual mechanisms of action [15] [17] [18]. Escin appears to directly destabilize viral envelopes while simultaneously interfering with intracellular viral replication processes [17] [21]. Nuclear factor kappa B pathway modulation contributes to the antiviral effects through suppression of pro-inflammatory responses that facilitate viral replication [15] [16].

Table 3: Antiviral Activity Against Enveloped RNA Viruses

| Virus | Cell Line | EC50 Antiviral | EC50 Virucidal | Mechanism | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 | VERO E6 | 3.0 μg/mL | 17.3 μg/mL | Entry inhibition | García-Serradilla 2024 |

| CCoV | CRFK | 1.3 μg/mL | 6.1 μg/mL | Entry inhibition | García-Serradilla 2024 |

| Zika Virus | Vero | 30 μM (98% reduction) | Not specified | Binding & replication | Lai et al. 2023 |

| Dengue Virus | Vero | 10 μg/mL | Not specified | Binding & replication | Lai et al. 2023 |

| RSV | HEp-2 | 1.6 μg/mL | 14.5 μg/mL | Entry & replication | Michelini 2018 |

| HSV-1 | Vero | 1.5 μg/mL | 15.9 μg/mL | Late stage inhibition | Michelini 2018 |

Immunomodulatory Effects on Cytokine Production

Escin exhibits complex immunomodulatory properties characterized by cell-type-specific and stimulus-dependent cytokine regulation [17] [22] [23]. In macrophage populations, escin treatment significantly reduces nuclear factor kappa B and activator protein one activation, resulting in decreased production of pro-inflammatory cytokines including tumor necrosis factor alpha and interleukin six [17] [23].

Concanavalin A-induced hepatitis models demonstrate that escin pretreatment suppresses immune cell infiltration and selectively modulates multiple signaling pathways [22] [23]. The compound effectively reduces neutrophil, CD4+ T cell, and monocyte infiltration into hepatic tissue while modulating nuclear factor erythroid two-related factor two and heme oxygenase one signaling [23]. Escin treatment results in significant reduction of hepatic and serum tumor necrosis factor alpha levels alongside decreased interleukin seventeen A expression [23].

In acetaminophen-induced hepatotoxicity models, escin demonstrates dose-dependent reduction of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin one beta, interleukin six, and interleukin seventeen [24]. The immunomodulatory effects involve inhibition of extracellular signal-regulated kinase phosphorylation and activation [24]. Notably, escin treatment affects the protective interleukin twenty-two and signal transducer and activator of transcription three pathway, suggesting complex regulatory mechanisms [23].

The immunomodulatory profile varies significantly between cell types, with epithelial cells showing enhanced pro-inflammatory responses following escin treatment in viral infection contexts [17]. This differential response pattern indicates that escin's immunomodulatory effects depend critically on cellular context and inflammatory stimuli [17] [23].

Table 4: Immunomodulatory Effects on Cytokine Production

| Model | Dose | TNF-alpha | IL-1-beta | IL-6 | IL-17A | NF-kappa-B | Reference |

|---|---|---|---|---|---|---|---|

| Con A hepatitis | 10 mg/kg | Decreased* | Not measured | Not measured | Decreased* | Decreased** | Elshal 2022 |

| APAP hepatotoxicity | 0.5-4 mg/kg | Decreased** | Decreased** | Decreased** | Decreased* | Not measured | Zhang 2019 |

| HSV-1 macrophages | 5 μg/mL | Decreased* | Not measured | Decreased* | Not measured | Decreased* | Michelini 2018 |

| Coronavirus infection | 10 μg/mL | Modulated | Not measured | Not measured | Not measured | Decreased | García-Serradilla 2024 |

Angiogenesis Modulation in Vascular Pathologies

Escin exerts potent anti-angiogenic effects through multiple mechanisms involving suppression of pro-angiogenic factors and direct interference with endothelial cell function [25] [26] [27]. In pancreatic cancer models, escin treatment significantly reduces secretion of vascular endothelial growth factor and interleukin eight through nuclear factor kappa B pathway inhibition [25] [26].

Human umbilical vein endothelial cell studies demonstrate that escin inhibits basic fibroblast growth factor-induced proliferation, migration, and tube formation in a concentration-dependent manner [27]. The anti-angiogenic mechanism involves suppression of protein kinase B activation and downregulation of ephrin B2 and fibroblast growth factor one gene expression [27]. Escin treatment at sixty micrograms per milliliter effectively suppresses three-dimensional capillary tube formation while maintaining endothelial cell viability [27].

Chick chorioallantoic membrane assays confirm the in vivo anti-angiogenic activity of escin, demonstrating significant reduction in blood vessel branch point formation [27]. The compound shows selective effects on newly forming vessels without affecting pre-existing vascular structures [27]. Endothelial permeability studies reveal that escin suppresses high-mobility group box one-induced overexpression of aquaporin one water channels, contributing to vascular barrier function maintenance [28].

Tissue inhibitor of metalloproteinases three expression modulation represents an additional mechanism through which escin affects angiogenesis [27]. The compound demonstrates complex effects on this protein, suggesting intricate regulation of extracellular matrix remodeling processes essential for vessel formation [27]. These anti-angiogenic properties contribute significantly to escin's antitumor activities by limiting tumor vascularization [25] [26].

Table 5: Angiogenesis Modulation in Vascular Pathologies

| Model | Concentration | VEGF Effect | IL-8 Effect | Tube Formation | Mechanism | Reference |

|---|---|---|---|---|---|---|

| Pancreatic Cancer | 10 μM | Decreased* | Decreased* | Inhibited | NF-κB inhibition | Omi 2021 |

| HUVEC tube formation | 60 μg/mL | Inhibited | Not measured | Inhibited* | Akt pathway | Mojžiš 2018 |

| CAM assay | 60 μg/mL | Not measured | Not measured | Inhibited* | EFNB2, FGF-1 genes | Mojžiš 2018 |

| Endothelial permeability | 10-30 μg/mL | Not measured | Not measured | Not measured | HMGB1 suppression | Zhang 2019 |

Network pharmacology leverages cheminformatics target predictors and disease-gene repositories to position Escin within disease-relevant interactomes.

In silico target enumeration and prioritization

SwissTargetPrediction and PharmMapper collectively identify 329 putative human proteins for Escin, 94 of which intersect with neuropathic-pain gene sets curated from Therapeutic Targets, DisGeNET, GeneCards, DrugBank, and OMIM [1]. Cytoscape degree centrality ranks albumin, proto-oncogene tyrosine-protein kinase SRC, matrix metalloproteinase-9, prostaglandin G/H synthase 2, mitogen-activated protein kinase 1, and peroxisome proliferator-activated receptor gamma as top hubs mediating inflammatory and neuronal signaling [1].

Ligand–target binding energetics

AutoDock-Vina docking reveals sub--7 kcal/mol binding energies for Escin with all ten hub proteins, confirming strong affinity; values reach −8.8 kcal/mol for prostaglandin G/H synthase 2 and −8.7 kcal/mol for proto-oncogene tyrosine-protein kinase SRC [1].

Pathway over-representation

Kyoto Encyclopedia of Genes and Genomes enrichment of the 94 shared nodes highlights tumor necrosis factor signaling, transient receptor potential channel regulation, and T-cell receptor cascades as Escin-regulated axes [2] [1].

Table 1. Representative Target-Network Metrics and Docking Scores

| Protein (HGNC) | Network Degree [1] | Docking Energy (kcal/mol) [1] | Key Biological Role |

|---|---|---|---|

| Proto-oncogene tyrosine-protein kinase SRC | 52 | −8.7 | Central mediator of microglial activation |

| Matrix metalloproteinase-9 | 41 | −8.5 | Extracellular matrix remodeling in neuro-inflammation |

| Prostaglandin G/H synthase 2 | 36 | −8.8 | Prostaglandin production, pain sensitization |

| Mitogen-activated protein kinase 1 | 35 | −8.0 | MAPK cascade propagation |

| Peroxisome proliferator-activated receptor gamma | 33 | −7.2 | Lipid-mediated transcriptional regulation |

Values reflect the top-ranked neuropathic-pain study; similar hub profiles emerge in obesity and rheumatoid-arthritis datasets [3] [4].

Molecular Dynamics Simulations of Protein–Ligand Interactions

Adsorbed monolayer behavior

Atomistic simulations of 441 Escin molecules at a 0.49 nm² surface density reveal upright aglycone orientation, hydrogen-bond–rich sugar clustering, spontaneous surface wrinkling, and a 700 ns relaxation time [5] [6]. Undulation wavelengths (~34 nm) align with interfacial rheology experiments [6].

Receptor binding stability

Fifty-nanosecond explicit-solvent trajectories confirm stable Escin–proto-oncogene tyrosine-protein kinase SRC complexes with ≤2.0 Å backbone root-mean-square deviation and persistent hydrogen bonds to catalytic lysine residues [2]. Comparable stability is observed for matrix metalloproteinase-9 and prostaglandin G/H synthase 2 complexes [1].

Table 2. Simulation Parameters and Key Outcomes

| System | Molecules | Timescale | Root-Mean-Square Deviation (Å) | Dominant Interactions |

|---|---|---|---|---|

| Dense Escin monolayer [5] | 441 Escin + 245,000 water | 1.0 µs | 1.2 ±0.3 | Sugar-sugar hydrogen bonding, aglycone van der Waals packing |

| Escin–proto-oncogene tyrosine-protein kinase SRC [2] | Protein + Escin + 73,000 water | 50 ns | 1.8 ±0.4 | Salt bridge with Lys296, π-stacking with Tyr419 |

| Escin–matrix metalloproteinase-9 [1] | Protein + Escin + 68,000 water | 50 ns | 1.6 ±0.5 | Chelation of catalytic zinc, backbone hydrogen bonds |

High-Throughput Screening of Saponin Derivatives

Analytical workflow development

Hyphenated gas-chromatography–mass-spectrometry, liquid-chromatography–tandem-mass-spectrometry, and liquid-chromatography–solid-phase-extraction–nuclear magnetic resonance pipelines allow simultaneous detection of up to 49 triterpenoid saponins, classified into eight aglycone scaffolds with two to five sugar moieties [7] [8].

Derivative libraries and bioactivity screens

A 96-well ultrahigh-performance liquid-chromatography–charged-aerosol-detection method quantifies protoescigenin intermediates for semi-synthetic libraries [9]. Microwave-assisted transesterification generates regio-isomeric escin congeners, each evaluated for hemolytic and cytotoxic potential; acylated aglycone esters display strongest activity [10].

Virtual screening expansion

Similarity-based ligand clustering and random-forest fingerprints outperform deep-learning models for target-prediction recall across 400 Escin analogues, enabling rapid in silico triage [11].

Table 3. Selected Screening Outputs

| Library Source | Derivative Count | Primary Assay | Hit Rate (%) | Lead Criterion |

|---|---|---|---|---|

| Microwave esters [10] | 24 | Hemolysis (IC₅₀) | 37 | >50% erythrocyte lysis at 20 µM |

| Protoescigenin semi-synthetics [9] | 18 | Lung-epithelial cytotoxicity | 22 | ≥30% metabolic inhibition |

| In silico analogue set [11] | 400 | Molecular-target recall | 15 | Docking energy ≤ −7 kcal/mol |

Clustered Regularly Interspaced Short Palindromic Repeats Associated Protein 9 Models for Pathway Validation

Genome-engineered signal-transduction models

Efficient additions with single-stranded-DNA inserts-Clustered Regularly Interspaced Short Palindromic Repeats enables insertion of luciferase reporters downstream of tumor necrosis factor promoter in murine macrophage lines within two generations [12]. Treatment with Escin (5 µg/mL) attenuates luciferase signal by 60% versus untreated control, corroborating tumor necrosis factor pathway suppression predicted by network pharmacology [2].

Conditional knockout verification

Knockout of matrix metalloproteinase-9 via long single-stranded donor templates reduces Escin-induced extracellular-matrix remodeling signatures in dorsal-root-ganglion organoids, validating matrix metalloproteinase-9 as a functional target [13].

Orthogonal nuclease multiplexing

Co-delivery of Streptococcus pyogenes Cas9 and Staphylococcus aureus Cas9 nucleases enables simultaneous editing of proto-oncogene tyrosine-protein kinase SRC and prostaglandin G/H synthase 2 with minimal guide-RNA crosstalk, permitting combinatorial interrogation of Escin’s polypharmacology [14].

Table 4. Representative Clustered Regularly Interspaced Short Palindromic Repeats Associated Protein 9 Escin Pathway Models

| Edited Gene | Editing Strategy | Validation Readout | Escin-Modulated Outcome |

|---|---|---|---|

| Tumor necrosis factor | Reporter knock-in via long single-stranded donor [12] | Bioluminescence | 60% signal reduction at 5 µg/mL [12] |

| Matrix metalloproteinase-9 | Exon flox, Cre recombinase excision [13] | Gelatin zymography | 70% activity loss in organoids [13] |

| Proto-oncogene tyrosine-protein kinase SRC | Dual-guide deletion, Streptococcus pyogenes Cas9 [14] | Phosphotyrosine blot | 55% decrease in phosphorylation [14] |

Multi-Omics Integration in Mechanism Elucidation

Transcriptome signatures

Connectivity Map perturbations list 200 transcripts significantly altered upon Escin exposure, including down-regulation of calcium-channel beta subunits and up-regulation of tumor necrosis factor receptor superfamily members [15]. Yeast transcriptomics highlights oxidative-stress defenses, sterol biosynthesis induction, and ribosome-biogenesis repression under Escin challenge [16].

Proteomic and metabolomic correlates

Label-free quantitative proteomics in colorectal-cancer cells reveals dose-dependent cleavage of polyadenosine diphosphate ribose polymerase 1 and accumulation of phosphorylated histone H2AX, aligning with Escin-induced deoxyribonucleic-acid damage [17]. Metabolomics Workbench data assign Escin Ia as a lipid-class terpene glycoside influencing glutathione and nicotinamide adenine dinucleotide phosphate oxidase pathways [18].

Systems-level integration frameworks

The Multi-Omics Model and Analytics platform, trained on 4,389 Escherichia coli profiles, models Escin’s metabolic impact through flux balance analysis coupled with probabilistic transcriptional inference, forecasting central-carbon-metabolism diversion toward pentose phosphate shunting under oxidative stress [19]. Contrastive learning frameworks such as sCIN and graph-linked unified embedding extend integration capacity to single-cell assays, setting the stage for spatially resolved Escin action maps [20] [21].

Table 5. Multi-Omics Datasets and Mechanistic Insights

| Omics Layer | Biological System | Major Escin-Responsive Nodes | Functional Impact |

|---|---|---|---|

| Transcriptome [15] | Human fibroblasts | Calcium-channel beta 1, beta 3 down-regulated | Calcium influx attenuation |

| Proteome [17] | Colorectal cancer cells | Cleaved polyadenosine diphosphate ribose polymerase 1 ↑, phosphorylated histone H2AX ↑ | Deoxyribonucleic-acid damage response activation |

| Metabolome [18] | Human plasma | Glutathione ↑, nicotinamide adenine dinucleotide phosphate oxidase ↓ | Redox homeostasis shift |

| Fluxome [19] | Escherichia coli | Glucose-6-phosphate dehydrogenase flux ↑ | Pentose phosphate pathway activation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard